

A Technical Guide to the Spectroscopic Characterization of 3-(Methylamino)isonicotinic Acid

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Compound of Interest

Compound Name: 3-(Methylamino)isonicotinic Acid

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Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-(Methylamino)isonicotinic Acid**. In the absence of directly published experimental spectra for this specific molecule, this document synthesizes data from closely related analogs and foundational spectroscopic principles to offer a robust predictive analysis. This approach is designed to empower researchers in identifying and characterizing this compound.

Molecular Structure and Key Features

3-(Methylamino)isonicotinic acid is a derivative of isonicotinic acid, featuring a methylamino substituent at the 3-position. This substitution pattern is crucial as it influences the electronic environment of the pyridine ring and, consequently, its spectroscopic signatures.

Caption: Molecular structure of **3-(Methylamino)isonicotinic Acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of **3-(Methylamino)isonicotinic Acid** are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the amine proton, and the carboxylic acid proton.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Rationale
~8.5	s	1H	H-2	The proton at position 2 is adjacent to the ring nitrogen, leading to a downfield shift.
~7.8	d	1H	H-6	This proton is ortho to the carboxylic acid group and is expected to be a doublet.
~7.5	d	1H	H-5	Coupled to H-6, this proton will appear as a doublet.
~3.0	s	3H	-NHCH ₃	The methyl protons will appear as a singlet.
~5.0-6.0	br s	1H	-NH	The amine proton signal is often broad and its chemical shift can vary.
>12.0	br s	1H	-COOH	The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-(Methylamino)isonicotinic Acid** in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Acquire a standard one-dimensional proton spectrum.
 - Set a spectral width of -2 to 16 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

^{13}C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ^{13}C NMR Data (in DMSO-d₆)

Chemical Shift (ppm)	Assignment	Rationale
~168	-COOH	The carboxylic acid carbon is highly deshielded.
~150	C-4	The carbon bearing the carboxylic acid group.
~148	C-2	The carbon adjacent to the ring nitrogen.
~140	C-3	The carbon attached to the methylamino group.
~125	C-6	Aromatic carbon.
~120	C-5	Aromatic carbon.
~30	-NHCH ₃	The methyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
- Instrumentation: A 100 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set a spectral width of 0 to 200 ppm.
 - A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
 - Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid)
~3350	Medium	N-H stretch (secondary amine)
~3050	Weak	C-H stretch (aromatic)
~2950	Weak	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (carboxylic acid)
~1600, ~1480	Medium-Strong	C=C and C=N stretches (aromatic ring)
~1300	Medium	C-N stretch

Experimental Protocol: IR Spectroscopy

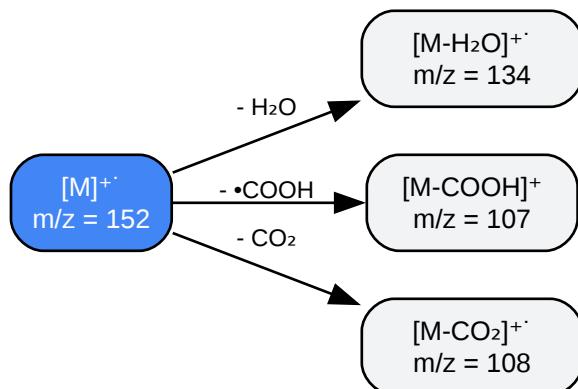
- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

- Molecular Ion (M^+): The expected exact mass of **3-(Methylamino)isonicotinic Acid** ($C_7H_8N_2O_2$) is 152.0586 g/mol. A high-resolution mass spectrometer should detect a peak corresponding to this mass.
- Key Fragmentation Pathways:
 - Loss of H_2O (18 Da) from the carboxylic acid group.
 - Loss of $COOH$ (45 Da) to give a fragment at m/z 107.
 - Decarboxylation (loss of CO_2 , 44 Da) to give a fragment at m/z 108.

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Caption: Predicted Mass Spectrometry Fragmentation of **3-(Methylamino)isonicotinic Acid**.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
- Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule, likely in positive ion mode.
- Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurement.

- Tandem MS (MS/MS): To confirm the structure, the molecular ion (m/z 152) can be isolated and fragmented to observe the characteristic daughter ions.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com